REACTION_CXSMILES
|
[OH-].[K+:2].[K].[N:4]1[N:5]2[CH2:14][CH2:13][CH2:12][C:6]2=[CH:7][C:8]=1[C:9]([O-:11])=[O:10].N1N2CCCC2=CC=1C(OCC)=O.N1N2CCCC2=C(C(OCC)=O)C=1>C(O)C.CC(O)C.C(O)CC.CO>[N:4]1[N:5]2[CH2:14][CH2:13][CH2:12][C:6]2=[CH:7][C:8]=1[C:9]([O-:11])=[O:10].[K+:2] |f:0.1,10.11,^1:2|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
solvent 2B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)[O-])CCC2
|
Name
|
ethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)OCC)CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=C(C1)C(=O)OCC)CCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preferred reaction temperatures
|
Type
|
CUSTOM
|
Details
|
are in the range of about 15-40° C
|
Type
|
CUSTOM
|
Details
|
is used for the preparation of the
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C(=O)[O-])CCC2.[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |